molecular formula C18H8F12N2 B14258509 Benzenamine, N,N'-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)- CAS No. 497841-81-3

Benzenamine, N,N'-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-

Cat. No.: B14258509
CAS No.: 497841-81-3
M. Wt: 480.2 g/mol
InChI Key: RLMUZXDLEVKUBA-UHFFFAOYSA-N
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Description

Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is a chemical compound known for its unique structure and properties It contains two benzenamine groups connected by an ethanediylidenebis linkage, with each benzenamine group substituted with three trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] typically involves the reaction of 3,5-bis(trifluoromethyl)benzenamine with ethanediylidenebis compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy-]
  • Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-]
  • Benzenamine, N,N-dimethyl-

Uniqueness

Benzenamine, N,N’-1,2-ethanediylidenebis[3,5-bis(trifluoromethyl)-] is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

497841-81-3

Molecular Formula

C18H8F12N2

Molecular Weight

480.2 g/mol

IUPAC Name

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diimine

InChI

InChI=1S/C18H8F12N2/c19-15(20,21)9-3-10(16(22,23)24)6-13(5-9)31-1-2-32-14-7-11(17(25,26)27)4-12(8-14)18(28,29)30/h1-8H

InChI Key

RLMUZXDLEVKUBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=CC=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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